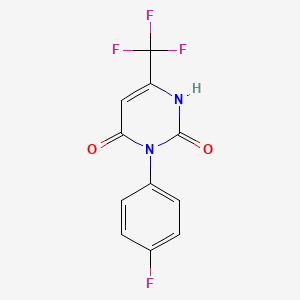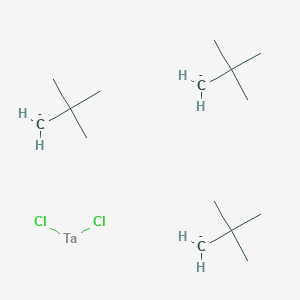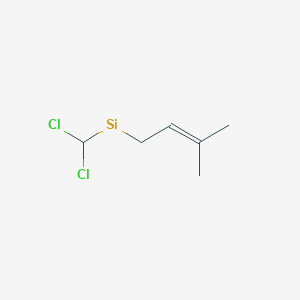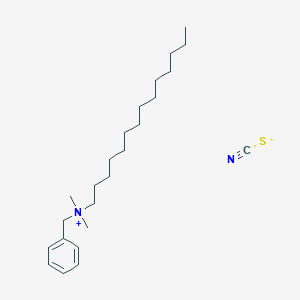
4-Phenyl-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-6-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-6-methoxyquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the reaction of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of rare-earth metal catalysts in water under reflux conditions has been reported for the synthesis of 2-phenylquinoline-4-carboxylic acids . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
4-Phenyl-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being explored for its potential as a therapeutic agent in treating various diseases, including malaria and cancer.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Phenyl-6-methoxyquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to its anticancer properties. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its broad spectrum of biological activities.
6-Methoxyquinoline: Similar in structure but lacks the phenyl group, which may affect its biological activity.
Fluoroquinolines: These compounds have a fluorine atom, enhancing their antibacterial properties.
Uniqueness: 4-Phenyl-6-methoxyquinoline stands out due to the combined presence of phenyl and methoxy groups, which can enhance its lipophilicity and biological activity compared to other quinoline derivatives .
Propriétés
IUPAC Name |
6-methoxy-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-13-7-8-16-15(11-13)14(9-10-17-16)12-5-3-2-4-6-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQFONREMHZAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492779 |
Source


|
| Record name | 6-Methoxy-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46870-92-2 |
Source


|
| Record name | 6-Methoxy-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
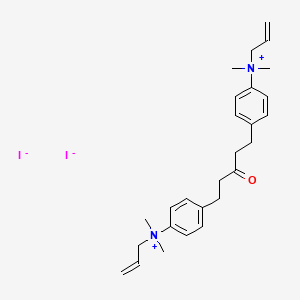
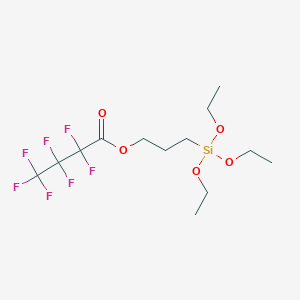
![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
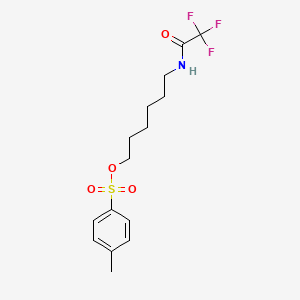
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)


